molecular formula C19H21N5OS B2903502 1-[(Naphthalen-1-yl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2320855-09-0

1-[(Naphthalen-1-yl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Cat. No.: B2903502
CAS No.: 2320855-09-0
M. Wt: 367.47
InChI Key: YKIYWYGLKLIGCC-UHFFFAOYSA-N
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Description

1-[(Naphthalen-1-yl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a complex organic compound that features a naphthalene ring, a thiadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Naphthalen-1-yl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea typically involves multiple steps:

    Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkylating agent.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under specific conditions.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including hydrogenation and cyclization.

    Coupling Reactions: The final step involves coupling the naphthalen-1-ylmethyl intermediate with the thiadiazole and piperidine intermediates to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(Naphthalen-1-yl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(Naphthalen-1-yl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 1-[(Naphthalen-1-yl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]amine: Similar structure but with an amine group instead of a urea group.

    1-(Naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

1-[(Naphthalen-1-yl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c25-19(20-12-15-6-3-5-14-4-1-2-7-17(14)15)22-16-8-10-24(11-9-16)18-13-21-26-23-18/h1-7,13,16H,8-12H2,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIYWYGLKLIGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NCC2=CC=CC3=CC=CC=C32)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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